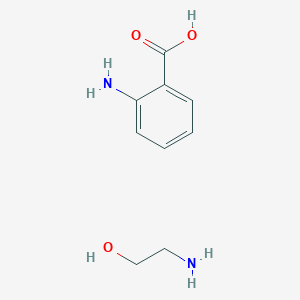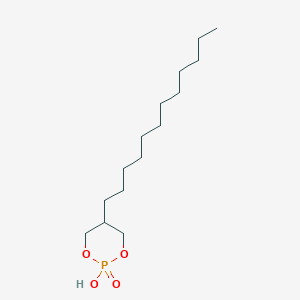
2-Aminobenzoic acid;2-aminoethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminobenzoic acid, also known as anthranilic acid, is an aromatic amino acid with the molecular formula C7H7NO2. It consists of a benzene ring substituted with an amino group (NH2) and a carboxylic acid group (COOH). 2-Aminoethanol, also known as ethanolamine, is an organic chemical compound with the formula C2H7NO. It contains both an amine group and a hydroxyl group, making it both an amine and an alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminobenzoic acid can be synthesized through the Hofmann rearrangement of phthalimide in the presence of bromine and a strong base like sodium hydroxide . This reaction involves the conversion of an amide to an amine with the loss of carbon dioxide. Another method involves the one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives, which provides high yields and good substrate universality .
2-Aminoethanol is typically produced by the reaction of ethylene oxide with ammonia, which yields ethanolamine, diethanolamine, and triethanolamine. The reaction is carried out under controlled conditions to favor the production of the desired ethanolamine.
Industrial Production Methods
Industrial production of 2-aminobenzoic acid often involves the catalytic hydrogenation of nitrobenzoic acid. For 2-aminoethanol, the industrial process involves the reaction of ethylene oxide with aqueous ammonia under pressure, followed by distillation to separate the different ethanolamines.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid compounds.
Reduction: It can be reduced to form 2-aminobenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
2-Aminoethanol can participate in:
Esterification: Reacts with carboxylic acids to form esters.
Amidation: Reacts with carboxylic acids to form amides.
Oxidation: Can be oxidized to form aminoacetaldehyde.
Common Reagents and Conditions
Common reagents for these reactions include bromine for oxidation, sodium borohydride for reduction, and acyl chlorides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or water.
Major Products
The major products formed from these reactions include quinonoid compounds, 2-aminobenzyl alcohol, esters, and amides.
Wissenschaftliche Forschungsanwendungen
2-Aminobenzoic acid and its derivatives have broad applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, perfumes, and pharmaceuticals.
Biology: Plays a role in the biosynthesis of tryptophan and other alkaloids.
Medicine: Used in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the production of corrosion inhibitors and as a precursor for the synthesis of saccharin.
2-Aminoethanol is used in:
Chemistry: As a building block for the synthesis of various compounds.
Biology: As a component of cell culture media.
Medicine: In the formulation of pharmaceuticals and as a pH regulator.
Industry: In the production of surfactants, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
2-Aminobenzoic acid exerts its effects through its role as a precursor in the biosynthesis of tryptophan. It is converted to anthranilate, which then undergoes a series of enzymatic reactions to form tryptophan . The molecular targets include enzymes involved in the shikimate pathway.
2-Aminoethanol acts as a precursor for the synthesis of various biologically active compounds. It can be incorporated into phospholipids, which are essential components of cell membranes. The molecular targets include enzymes involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: Similar structure but lacks the amino group.
Para-aminobenzoic acid: Similar structure but with the amino group in the para position.
Ortho-aminobenzoic acid: Another isomer with the amino group in the ortho position.
Uniqueness
2-Aminobenzoic acid is unique due to its role in the biosynthesis of tryptophan and its amphoteric nature, allowing it to participate in a wide range of chemical reactions. 2-Aminoethanol is unique due to its dual functionality as both an amine and an alcohol, making it a versatile building block in chemical synthesis.
Eigenschaften
CAS-Nummer |
585512-46-5 |
|---|---|
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-aminobenzoic acid;2-aminoethanol |
InChI |
InChI=1S/C7H7NO2.C2H7NO/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4H,8H2,(H,9,10);4H,1-3H2 |
InChI-Schlüssel |
HDVNNHGPMUKAPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-](/img/structure/B12572387.png)
![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)

![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)
![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)

![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)

